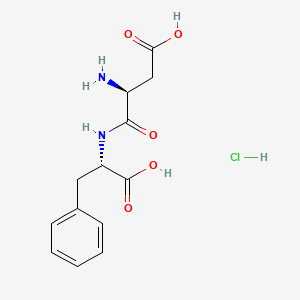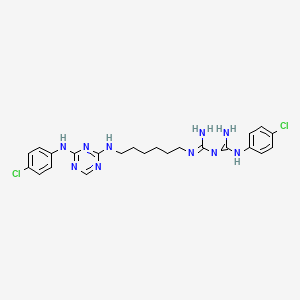
Chlorhexidine Impurity E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorhexidine Impurity E is a chemical compound that is often encountered as an impurity in the synthesis and production of chlorhexidine, a widely used antiseptic and disinfectant. Chlorhexidine is known for its broad-spectrum antimicrobial activity, making it a common ingredient in various healthcare and hygiene products. The presence of impurities like this compound can affect the quality and efficacy of the final product, making it essential to understand its properties and behavior.
Vorbereitungsmethoden
The preparation of Chlorhexidine Impurity E involves synthetic routes that are similar to those used in the production of chlorhexidine itself. The synthesis typically involves the reaction of hexamethylene bis(4-chlorophenyl)biguanide with various reagents under controlled conditions. Industrial production methods may include the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product.
Analyse Chemischer Reaktionen
Chlorhexidine Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chlorhexidine Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of chlorhexidine products.
Biology: Research on this compound helps in understanding the biological effects and potential toxicity of impurities in pharmaceutical products.
Medicine: Studies on this impurity contribute to the development of safer and more effective antiseptic formulations.
Industry: It is used in quality control processes to monitor and minimize the presence of impurities in industrial production.
Wirkmechanismus
The mechanism of action of Chlorhexidine Impurity E is similar to that of chlorhexidine. It interacts with the negatively charged surfaces of microorganisms, such as bacteria, fungi, and viruses, disrupting their cell membrane structure. This disruption leads to the death of the microorganisms or inhibits their growth and reproduction. The molecular targets and pathways involved include the cell wall and cytoplasmic membrane of the microorganisms.
Vergleich Mit ähnlichen Verbindungen
Chlorhexidine Impurity E can be compared with other similar compounds, such as:
- Chlorhexidine Impurity A
- Chlorhexidine Impurity B
- Chlorhexidine Impurity C
- Chlorhexidine Impurity D
Each of these impurities has unique properties and behaviors that can affect the quality and efficacy of chlorhexidine products. This compound is unique in its specific chemical structure and the types of reactions it undergoes, making it an important compound to study in the context of chlorhexidine production and quality control.
Eigenschaften
Molekularformel |
C23H28Cl2N10 |
|---|---|
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
1-[amino-(4-chloroanilino)methylidene]-2-[6-[[4-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]hexyl]guanidine |
InChI |
InChI=1S/C23H28Cl2N10/c24-16-5-9-18(10-6-16)32-21(27)34-20(26)28-13-3-1-2-4-14-29-22-30-15-31-23(35-22)33-19-11-7-17(25)8-12-19/h5-12,15H,1-4,13-14H2,(H5,26,27,28,32,34)(H2,29,30,31,33,35) |
InChI-Schlüssel |
WJIZXEYLCNQMMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)NCCCCCCN=C(N)N=C(N)NC3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


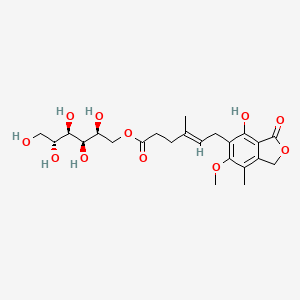
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
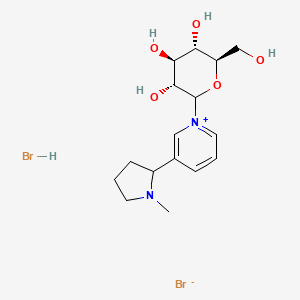
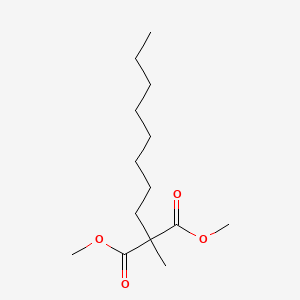


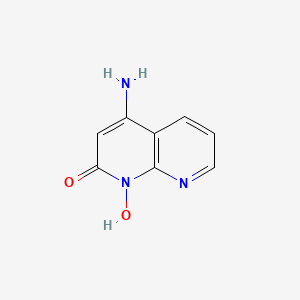
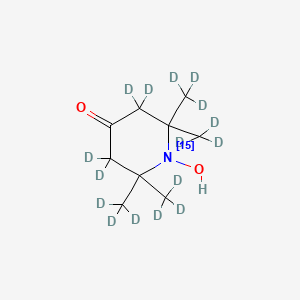
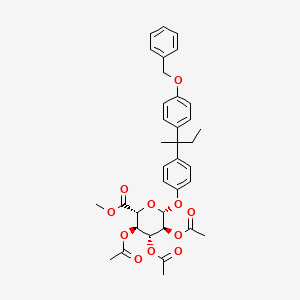
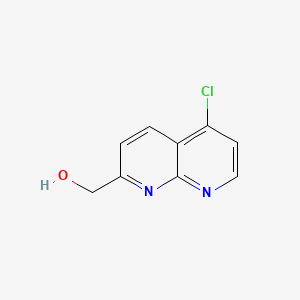
![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
